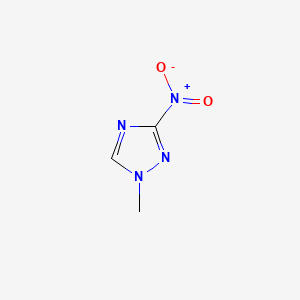

1-Methyl-3-nitro-1,2,4-triazole

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 1-Methyl-3-nitro-1,2,4-triazole involves various chemical strategies. For instance, 4-Nitro-1,2,3-triazole reacts with tert-butanol in the presence of concentrated sulfuric acid, yielding 1-tert-butyl-4-nitro-1,2,3-triazole as the sole product. This method demonstrates a novel approach to preparing 1-alkyl-5-nitro-1,2,3-triazoles through exhaustive alkylation and subsequent removal of the tert-butyl group from intermediate triazolium salts, exemplified by the synthesis of 1-methyl-5-nitro-1,2,3-triazole (Filippova et al., 2012).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been extensively studied, including the use of X-ray crystallography and spectral studies. These analyses provide insights into the compound's geometric and electronic structures, crucial for understanding its reactivity and properties (Gup et al., 2017).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including alkylation with alkylating agents, demonstrating the compound's reactivity towards functional group modifications. These reactions yield a mixture of products, highlighting the compound's versatile chemical behavior (Sukhanov et al., 2011).

Physical Properties Analysis

The physical properties of this compound, such as heat capacities and thermodynamic properties, have been measured using adiabatic calorimetry and effusion methods. These studies provide valuable information on the compound's stability and behavior under various conditions (Stepurko et al., 2020).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interaction with other substances, have been explored through various chemical reactions and theoretical studies. These investigations shed light on the compound's potential applications and its behavior in chemical processes (Sukhanova et al., 2008).

Scientific Research Applications

Alkylation Reactions : "1-Methyl-3-nitro-1,2,4-triazole" undergoes alkylation reactions. For example, the reaction with secondary and tertiary alcohols in concentrated sulfuric acid results in the formation of various isomers and regioselectively formed triazoles (Sukhanova et al., 2008), (Sukhanov et al., 2011).

Electronic Properties : Methylation of "this compound" provides access to NHC-precursors, influencing the electronic properties such as donor strength and acceptor character of the compound (Hölzel & Ganter, 2020).

Substitution Reactions : Studies have shown that the reaction of "this compound" with hydrogen halides leads to the replacement of the nitro group by halogens, and nucleophilic substitution of halogen leads to various substituted triazoles (Bagal et al., 1970).

Thermal Stability and Acoustic Fingerprint Spectra : The thermal stability and acoustic fingerprint spectra of energetic 1,2,4-triazoles, including derivatives of "this compound", have been evaluated. This is particularly relevant in the context of propellants and explosives for rocket fuels (Rao et al., 2016).

Antimicrobial and Antifungal Activities : Some derivatives of "this compound" have been investigated for their antimicrobial and antifungal properties. Certain derivatives show promising results against specific bacteria and fungi, indicating potential applications in therapeutic agents (Frolova et al., 2022).

Energetic Material Properties : "this compound" derivatives have been studied for their potential as high-performance energetic materials, with properties like melting and decomposition temperatures, densities, detonation pressures, and sensitivities being key areas of investigation (Zhang et al., 2013).

Mechanism of Action

Target of Action

Triazole compounds, in general, are known to possess important pharmacological activities such as antifungal and antiviral activities .

Mode of Action

It’s worth noting that triazole compounds often work by inhibiting key enzymes or interacting with specific receptors in the target organisms .

Biochemical Pathways

Triazole compounds are known to interfere with the biosynthesis of ergosterol, a major steroid in fungal membranes, by blocking 14-α-demethylation . This results in the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .

Pharmacokinetics

The molecular weight of 1-methyl-3-nitro-1h-1,2,4-triazole is 830919 , which could influence its pharmacokinetic properties.

Result of Action

Based on the general properties of triazole compounds, it can be inferred that the compound may lead to the disruption of cellular membranes and inhibition of key enzymes, resulting in the death of the target organisms .

Safety and Hazards

Future Directions

1,2,4-Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Research is being conducted to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name |

1-methyl-3-nitro-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c1-6-2-4-3(5-6)7(8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEWLMFVRWMCGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181169 | |

| Record name | 1-Methyl-3-nitro-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26621-45-4 | |

| Record name | 1-Methyl-3-nitro-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026621454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-nitro-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

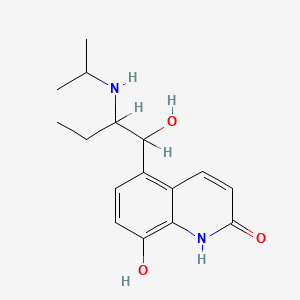

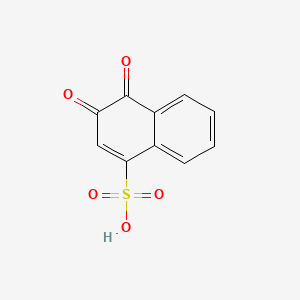

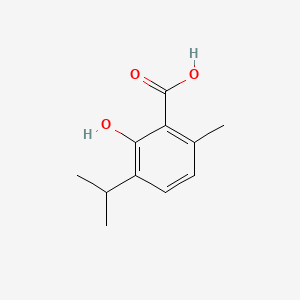

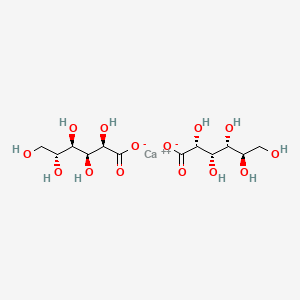

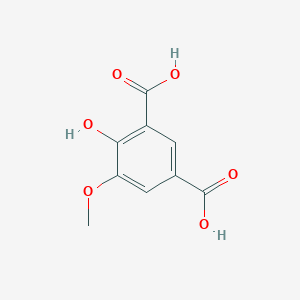

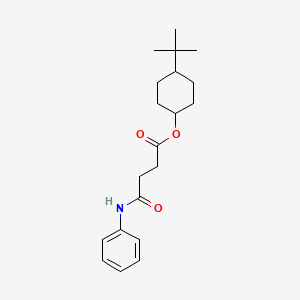

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 1-Methyl-3-nitro-1,2,4-triazole according to the provided research?

A1: The research primarily explores the use of this compound as an additive in energetic materials, specifically nanothermites, to enhance their properties. [, ]

Q2: How does this compound affect the performance of nanothermites?

A2: Studies show that adding this compound can significantly improve the explosion force (F) and burning rate (u) of certain nanothermite compositions like CuO/Al and Bi2O3/Al. [, ] This enhancement is attributed to the compound's energetic nature, contributing to the overall energy release during combustion.

Q3: Is there an optimal concentration of this compound for maximum performance enhancement?

A3: Yes, research indicates that the optimal concentration varies depending on the specific nanothermite composition and the desired outcome. For example, the Bi2O3/Al/1-Methyl-3-nitro-1,2,4-triazole mixture achieved maximum explosion force with 9% this compound. [] Exceeding this concentration can lead to decreased combustion performance.

Q4: Are there any safety concerns regarding the use of this compound in energetic materials?

A4: While the provided research focuses on performance enhancement, it highlights the need to consider safety aspects. This compound is an energetic material, and its incorporation into nanothermites might influence their sensitivity and handling risks. Further research on safety characteristics is crucial. []

Q5: What other research areas involving this compound are highlighted in the provided papers?

A6: Besides its role in energetic materials, this compound is also investigated for its use as a building block in synthesizing novel compounds, particularly 1,2,4-triazole-containing oligopeptides. [] This highlights its versatility as a chemical precursor for exploring new materials with potential applications in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(phenylmethyl)-1,3,4-thiadiazol-2-yl]carbamic acid methyl ester](/img/structure/B1200350.png)